2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound characterized by its unique structure, which combines a morpholine ring with a 1,2,4-oxadiazole moiety substituted with a cyclopentyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system disorders.
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride falls under the category of heterocyclic compounds due to the presence of both oxadiazole and morpholine rings. It is primarily classified as an organic compound with potential pharmacological properties.
The synthesis of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves several key steps:
The synthesis may utilize various techniques such as microwave-assisted reactions or traditional heating methods to optimize yields and reduce reaction times . Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for successful synthesis.
The molecular structure of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can be described by its chemical formula . The compound features:
Key structural data includes:
InChI=1S/C11H17N3O2.ClH/c1-2-4-8(3-1)11-13-10(14-16-11)9-7-12-5-6-15-9;/h8-9,12H,1-7H2;1H
The compound can undergo various chemical reactions typical for oxadiazole derivatives and morpholines:
These reactions are influenced by factors such as solvent choice and temperature. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The mechanism of action for 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as neurotransmitter receptors or enzymes. The oxadiazole ring can participate in hydrogen bonding or π–π interactions while enhancing solubility and bioavailability through the morpholine component .
The compound's physical properties include:
Key chemical properties include:
Properties such as melting point and boiling point may vary based on purity and environmental conditions but are essential for characterization during synthesis and application evaluations.
The potential applications of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride include:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, highlighting its importance in drug discovery and development efforts.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked renewed interest [1] [3]. This five-membered ring containing one oxygen and two nitrogen atoms emerged as a privileged scaffold in medicinal chemistry following the introduction of Oxolamine in the 1960s as the first commercial drug containing this heterocycle, marketed as a cough suppressant [3]. The subsequent four decades witnessed systematic exploration of this scaffold, leading to several clinically important drugs featuring the 1,2,4-oxadiazole pharmacophore. Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (nonbenzodiazepine anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) exemplify the therapeutic versatility achieved through this structural motif [1] [3].
A significant milestone in the recognition of 1,2,4-oxadiazoles as biologically relevant scaffolds came with the isolation of phidianidines A and B from the sea slug Phidiana militaris in 2011 – representing the first identified natural products containing this heterocycle [3]. These indole alkaloids demonstrated potent in vitro cytotoxic activity against mammalian cell lines and agonist properties against PTP1B and CXCR4 receptors. Another naturally occurring 1,2,4-oxadiazole, quisqualic acid, isolated from Quisqualis indica seeds, exhibits affinity for metabotropic glutamate receptors, highlighting the scaffold's significance in neuropharmacology [3]. The period from 2005-2020 saw a doubling of scientific publications focused on 1,2,4-oxadiazole biological applications, reflecting its growing importance in drug discovery pipelines across diverse therapeutic areas including oncology, neurology, and infectious diseases [1] [3].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1884 | - | Chemical curiosity | First synthesis by Tiemann and Krüger |
1960s | Oxolamine | Cough suppressant | First commercial drug |
1980s | Butalamine | Vasodilator | Cardiovascular application |
1990s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibitor |
2000s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
2011 | Phidianidine A/B | Cytotoxic natural product | First natural 1,2,4-oxadiazoles |
The 1,2,4-oxadiazole ring has become an indispensable bioisostere in contemporary medicinal chemistry due to its unique capacity to mimic ester and amide functionalities while offering superior metabolic stability [1] [3]. This bioisosteric equivalence stems from the ring's electronic distribution and hydrogen-bonding capabilities, which allow it to engage in similar molecular interactions as carbonyl-containing groups. Crucially, the 1,2,4-oxadiazole scaffold addresses the hydrolytic instability frequently encountered with esters and amides in physiological environments, particularly when these groups are susceptible to enzymatic degradation by esterases or amidases [3]. The strategic replacement of labile esters/amides with the isosteric 1,2,4-oxadiazole moiety has yielded compounds with improved pharmacokinetic profiles while preserving target affinity.
The bioisosteric utility of 1,2,4-oxadiazoles extends beyond simple ester/amide replacement. The heterocycle's nitrogen and oxygen atoms create distinct hydrogen-bonding acceptor patterns unavailable in the original functional groups. Position N4 serves as a strong hydrogen bond acceptor, while the oxygen atom participates in weaker interactions, collectively enabling versatile target engagement [3]. This characteristic has been exploited in protease inhibitors and kinase-targeted therapies where specific hydrogen-bonding networks are critical for activity. Additionally, the planar structure and moderate dipole moment (~3.5 Debye) facilitate optimal orientation within binding pockets, contributing to enhanced binding affinity in compounds like the selective BuChE inhibitor 6n (IC₅₀ = 5.07 µM), where the oxadiazole core forms hydrogen bonds with His438, Ser198, and Thr120 residues [6].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Versus Conventional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (esterase/amidase susceptible) | High (resistant to hydrolysis) | Improved half-life |
Hydrogen bonding | Limited (carbonyl oxygen only) | Multiple (N4 strong acceptor, O weak acceptor) | Enhanced target affinity |
Dipole moment | ~1.7-3.7 D | ~3.5 D | Optimal binding orientation |
Conformational flexibility | Moderate | Rigid | Improved selectivity |
Electron-withdrawing effect | Moderate | Strong | Tuned electronic properties |
Aromatic character | None | π-Deficient heteroaromatic | Additional π-π stacking interactions |
The morpholine ring (tetrahydro-1,4-oxazine) represents a privileged heterocyclic motif frequently incorporated into bioactive molecules to optimize their physicochemical and pharmacokinetic properties. When appended to the 1,2,4-oxadiazole scaffold, as exemplified by 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, morpholine contributes significantly to enhancing aqueous solubility, membrane permeability, and ultimately, oral bioavailability [2] [6]. The morpholine nitrogen (pKₐ ~7.4) can undergo protonation under physiological pH conditions, improving water solubility through salt formation, while the oxygen atom provides a hydrogen-bonding acceptor that facilitates passage through biological membranes [6]. This balanced hydrophilicity-lipophilicity profile is crucial for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration.
Beyond its effects on bioavailability, the morpholine moiety directly influences target engagement through specific molecular interactions. The saturated six-membered ring adopts a chair conformation, positioning its oxygen and nitrogen atoms for optimal hydrogen bonding with biological targets [6]. In the context of cholinesterase inhibition, morpholine-containing derivatives demonstrate enhanced selectivity for butyrylcholinesterase (BuChE), an important therapeutic target in late-stage Alzheimer's disease. Molecular docking studies reveal that morpholine-substituted compounds adopt U-shaped conformations within the BuChE active site gorge, where the morpholine oxygen forms hydrogen bonds with residues like Trp82, while its hydrophobic surface engages in van der Waals interactions with adjacent lipophilic pockets [6]. This dual functionality – improving drug-like properties while enhancing target affinity – establishes morpholine as an invaluable substituent in advanced 1,2,4-oxadiazole derivatives.
The combination of the cyclopentyl group with morpholine in 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride creates a complementary pharmacophore: the lipophilic cyclopentyl moiety anchors the molecule in hydrophobic enzyme pockets (e.g., BuChE's acyl pocket lined by Leu286, Trp231, and Val288), while the morpholine enhances solubility and forms specific hydrogen bonds [6]. This strategic molecular design exemplifies contemporary approaches to balancing potency and pharmacokinetics in CNS drug development. The compound's physicochemical profile, predicted to comply with Lipinski's Rule of Five and exhibit ~94% oral absorption, underscores the successful integration of these structural elements [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0